molecular formula C18H17ClFNO B1325542 4-Chloro-2-fluoro-4'-pyrrolidinomethyl benzophenone CAS No. 898776-77-7

4-Chloro-2-fluoro-4'-pyrrolidinomethyl benzophenone

Cat. No. B1325542
M. Wt: 317.8 g/mol
InChI Key: LXSJUYFRKPWMPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-2-fluoro-4’-pyrrolidinomethyl benzophenone” is a chemical compound with the molecular formula C18H17ClFNO. It has a molecular weight of 317.79 . This compound is also known by its systematic name, Methanone, (4-chloro-2-fluorophenyl) [4- (1-pyrrolidinylmethyl)phenyl]- .


Molecular Structure Analysis

The InChI code for “4-Chloro-2-fluoro-4’-pyrrolidinomethyl benzophenone” is 1S/C18H17ClFNO/c19-15-6-7-16 (17 (20)11-15)18 (22)14-5-3-4-13 (10-14)12-21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Antiproliferative Activity

A study conducted by Al‐Ghorbani et al. (2016) revealed that a series of benzophenones with a pyridine nucleus exhibited significant antiproliferative activity against Dalton's Lymphoma Ascites (DLA) cells. Compounds with a fluoro group and a chloro substituent demonstrated potent activity in inhibiting tumor growth through apoptosis, a key process in cancer treatment (Al‐Ghorbani et al., 2016).

Synthesis and Polymer Applications

Ghassemi et al. (2004) synthesized rigid-rod poly(4′-phenyl-2,5-benzophenone) telechelics using a process that involved 4-chloro-4′-fluorobenzophenone. These telechelics were used to produce sulfonated multiblock copolymers, which showed potential as proton exchange membranes, indicating their relevance in fuel cell technology (Ghassemi et al., 2004).

Transformation and Toxicity in Water Treatment

Research by Wei et al. (2017) explored the transformation characteristics of benzophenone-4 in the presence of iodide ions during chlorination disinfection. This study is significant in understanding the environmental impact of benzophenone derivatives, particularly in water treatment processes (Wei et al., 2017).

Drug Metabolite Analysis

Higashi et al. (2008) developed a method for determining the N-dealkylated metabolites of butyrophenone-type agents. This research is crucial for understanding the metabolic pathways and potential neurotoxicity of drugs related to benzophenone derivatives (Higashi et al., 2008).

Anti-Cancer Drug Development

Mohammed and Khanum (2018) studied novel benzophenone analogs, focusing on their role in inhibiting tumor growth. Their research highlighted the significance of benzophenone derivatives in developing anti-cancer drugs, particularly targeting angiogenesis and apoptosis (Mohammed & Khanum, 2018).

properties

IUPAC Name

(4-chloro-2-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO/c19-15-7-8-16(17(20)11-15)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSJUYFRKPWMPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642763
Record name (4-Chloro-2-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluoro-4'-pyrrolidinomethyl benzophenone

CAS RN

898776-77-7
Record name (4-Chloro-2-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.